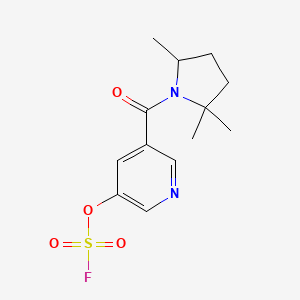![molecular formula C18H14N2O5 B2681149 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid CAS No. 327091-28-1](/img/no-structure.png)
2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
This compound is part of a class of chemicals that undergo specific reactions due to the functional groups present in their structure. For instance, the methoxycarbonyl and dihydroquinazolinyl groups suggest its potential for cyclization and interaction with bases or nucleophiles. A study detailed the cyclization of related compounds in the presence of bases, yielding anilides of hydroxyquinoline derivatives, indicating a pathway for generating structurally complex molecules from simpler precursors (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Antimicrobial Activity
The structural motif of 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid is similar to that of quinazolinone derivatives, which have been explored for their antimicrobial properties. Research has demonstrated that quinazolinone compounds exhibit significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid' involves the synthesis of the intermediate 7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde, which is then reacted with 2-bromomethylbenzoic acid to yield the final product.", "Starting Materials": [ "2-bromomethylbenzoic acid", "2-amino-3-methoxycarbonylbenzoic acid", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde", "a. Dissolve 2-amino-3-methoxycarbonylbenzoic acid (1.0 g, 5.4 mmol) in acetic anhydride (10 mL) and add sulfuric acid (0.5 mL).", "b. Heat the mixture at 100°C for 1 hour.", "c. Cool the mixture to room temperature and pour it into ice-cold water (50 mL).", "d. Collect the precipitate by filtration and wash it with water.", "e. Dissolve the precipitate in ethanol (10 mL) and add sodium hydride (0.2 g, 5.4 mmol).", "f. Heat the mixture at 80°C for 1 hour.", "g. Cool the mixture to room temperature and add water (50 mL).", "h. Collect the precipitate by filtration and wash it with water.", "i. Dissolve the precipitate in ethanol (10 mL) and add sodium nitrite (0.3 g, 4.3 mmol) in water (5 mL).", "j. Add hydrochloric acid (1.0 mL) dropwise to the mixture at 0°C.", "k. Stir the mixture at 0°C for 30 minutes.", "l. Collect the precipitate by filtration and wash it with water.", "m. Dissolve the precipitate in ethanol (10 mL) and add sodium hydroxide (0.2 g, 5.4 mmol) in water (5 mL).", "n. Heat the mixture at 80°C for 1 hour.", "o. Cool the mixture to room temperature and collect the precipitate by filtration.", "Step 2: Synthesis of 2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid", "a. Dissolve 7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde (0.5 g, 2.2 mmol) and 2-bromomethylbenzoic acid (0.7 g, 2.2 mmol) in ethanol (10 mL).", "b. Add sodium hydride (0.1 g, 2.2 mmol) to the mixture and stir it at room temperature for 1 hour.", "c. Pour the mixture into water (50 mL) and acidify it with hydrochloric acid.", "d. Collect the precipitate by filtration and wash it with water.", "e. Dry the precipitate under vacuum to obtain the final product." ] } | |
Número CAS |
327091-28-1 |
Fórmula molecular |
C18H14N2O5 |
Peso molecular |
338.319 |
Nombre IUPAC |
2-[(7-methoxycarbonyl-4-oxo-3H-quinazolin-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O5/c1-25-18(24)11-6-7-13-14(8-11)19-15(20-16(13)21)9-10-4-2-3-5-12(10)17(22)23/h2-8H,9H2,1H3,(H,22,23)(H,19,20,21) |
Clave InChI |
ORZHVONLWFVLRA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CC3=CC=CC=C3C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



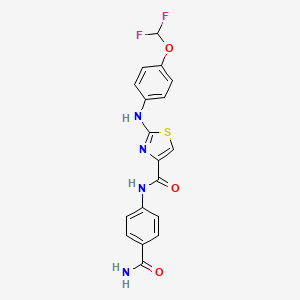
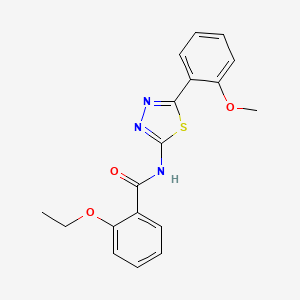
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(2-methylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2681073.png)
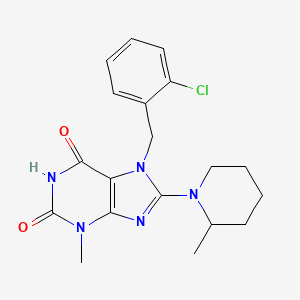
![6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2681075.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681077.png)
![(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine](/img/structure/B2681078.png)
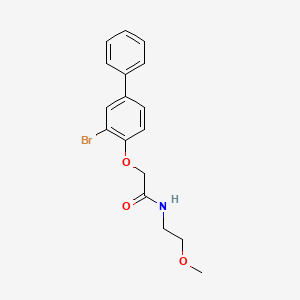
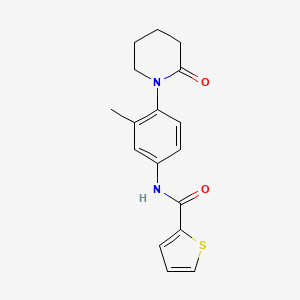

![Methyl 3-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate](/img/structure/B2681083.png)

